molecular formula C12H11Cl2NOS B1452923 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 1251925-25-3

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride

Cat. No.: B1452923
CAS No.: 1251925-25-3
M. Wt: 288.2 g/mol
InChI Key: SSWFCVMJNYOTPM-UHFFFAOYSA-N
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Description

Historical Context of Thiazole Derivatives in Medicinal Chemistry

The thiazole moiety has occupied a central position in medicinal chemistry for over a century, with its significance first recognized through pioneering work in the late 19th century. The thiazole ring system, consisting of sulfur and nitrogen atoms arranged in a five-membered aromatic structure, was initially characterized through the groundbreaking efforts of Arthur Hantzsch, who developed the fundamental synthetic methodology that bears his name. This heterocyclic system demonstrates remarkable versatility due to its unique electronic properties, where the pi electrons are free to move between bonds, conferring aromatic characteristics that enable diverse chemical transformations.

The historical development of thiazole chemistry gained momentum through the recognition that this ring system appears naturally in essential biomolecules, most notably in thiamine (Vitamin B1), which established the biological relevance of thiazole-containing compounds. The discovery that thiazole derivatives could serve as key components in antibiotic structures, particularly in penicillin-like drugs, further solidified their importance in pharmaceutical research. Throughout the 20th century, medicinal chemists increasingly focused their efforts on thiazole-bearing compounds as they recognized the potential for developing novel therapeutic agents across a wide spectrum of pathological conditions.

The evolution of thiazole chemistry has been marked by significant contributions from researchers who established the fundamental principles governing the reactivity and biological activity of these compounds. The work of Hantzsch in 1887 provided the foundational synthetic approach that remains one of the most reliable methods for thiazole synthesis, involving the condensation of alpha-haloketones with thiourea derivatives. This methodology has been continuously refined and expanded, with researchers developing modified approaches to improve yields and accommodate diverse substituent patterns.

Contemporary research has revealed that thiazole derivatives demonstrate an extensive range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The versatility of the thiazole scaffold has led to its incorporation in more than 18 Food and Drug Administration-approved medications, establishing it as one of the most important heterocyclic frameworks in pharmaceutical development. Structure-activity relationship studies have consistently demonstrated that modifications to the thiazole ring, particularly through strategic substitution at various positions, can dramatically alter biological activity and selectivity.

Structural Significance of Chlorophenyl and Methyl Substituents

The structural architecture of this compound incorporates two critical substituent groups that significantly influence its chemical and biological properties. The 4-chlorophenyl group attached at the 2-position of the thiazole ring represents a strategic choice in molecular design, as halogen substitution on aromatic systems consistently demonstrates enhanced biological activity in thiazole derivatives.

Research on thiazole structure-activity relationships has consistently demonstrated that para-halogen substitutions on phenyl rings are critical for enhancing various biological activities. Studies investigating anticonvulsant properties of thiazole derivatives revealed that compounds containing 4-chlorophenyl substituents showed significantly improved activity compared to unsubstituted analogs. The electron-withdrawing nature of the chlorine atom in the para position creates favorable electronic distribution that enhances interaction with biological targets.

The chlorophenyl substituent's significance extends beyond simple electronic effects, as demonstrated in comprehensive structure-activity relationship analyses. In anti-inflammatory thiazole derivatives, the presence of chloro substituents has been shown to provide optimal activity profiles. Specifically, studies on 5-methylthiazole-thiazolidinone conjugates revealed that compounds containing 4-chloro substitution exhibited inhibition rates of 55.4% against carrageenan-induced edema, demonstrating superior activity compared to many other substituent patterns. The hydrophobic character of the chlorophenyl group contributes significantly to these enhanced activities, as hydrophobic substituents have been consistently associated with improved biological performance in thiazole derivatives.

The methyl group positioned at the 4-position of the thiazole ring contributes additional structural and electronic benefits to the overall molecular framework. Methyl substitution on thiazole rings typically provides electron-donating effects that can modulate the electron density distribution across the heterocyclic system. This substitution pattern has been shown to influence both the chemical reactivity and biological activity of thiazole derivatives, with studies indicating that methyl groups at specific positions can enhance selectivity for particular biological targets.

The combination of 4-chlorophenyl and 4-methyl substituents creates a balanced electronic environment within the thiazole framework. The electron-withdrawing chlorophenyl group and the electron-donating methyl group establish complementary electronic effects that can optimize binding interactions with biological receptors or enzymes. This balanced substitution pattern has been identified as particularly favorable in various therapeutic applications of thiazole derivatives.

Table 1 summarizes the key structural features and their contributions to molecular properties:

Structural Feature Position Electronic Effect Biological Significance
4-Chlorophenyl 2-position Electron-withdrawing Enhanced bioactivity, improved selectivity
Methyl group 4-position Electron-donating Modulated reactivity, balanced electronics
Ethanone 5-position Carbonyl functionality Potential hydrogen bonding, metabolic stability

Rationale for Hydrochloride Salt Formation

The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical chemistry for optimizing the properties of organic compounds, particularly those containing basic nitrogen atoms. In the case of this compound, the salt formation process involves the protonation of the thiazole nitrogen atom by hydrochloric acid, resulting in an ionic compound with significantly altered physicochemical properties.

The mechanism of hydrochloride salt formation with thiazole derivatives follows established principles of acid-base chemistry. The thiazole nitrogen atom, possessing a lone pair of electrons, acts as a Lewis base and readily accepts a proton from hydrochloric acid. This protonation process converts the neutral thiazole compound into a positively charged cation, which then associates with the chloride anion to form an ionic salt. The transformation from a covalent compound to an ionic salt fundamentally alters the compound's solubility, stability, and bioavailability characteristics.

Hydrochloride salt formation provides numerous advantages that are particularly relevant for pharmaceutical applications. Water solubility typically increases dramatically upon salt formation, as ionic compounds generally demonstrate enhanced dissolution in polar solvents compared to their neutral counterparts. Studies on pharmaceutical hydrochlorides have consistently shown improved solubility profiles, with compounds often exhibiting parabolic solubility relationships that show maximum dissolution in acidic conditions. The European Pharmacopoeia recognizes more than 200 hydrochlorides as active pharmaceutical ingredients, underscoring the widespread utility of this approach.

Stability considerations also strongly favor hydrochloride salt formation for many organic compounds. Amine hydrochlorides typically demonstrate longer shelf-life compared to their corresponding free bases, providing protection against degradation pathways that might affect the neutral compound. This stability enhancement is particularly important for thiazole derivatives, which can undergo various chemical transformations under certain conditions.

The bioavailability advantages of hydrochloride salts stem from their enhanced dissolution characteristics in the gastrointestinal environment. Pharmaceutical studies have demonstrated that hydrochloride salts often dissolve more readily in the acidic conditions of the stomach, leading to improved absorption into the bloodstream. For thiazole-containing compounds, this enhanced bioavailability can directly translate into improved therapeutic efficacy.

Table 2 presents comparative properties of typical organic compounds before and after hydrochloride salt formation:

Property Free Base Hydrochloride Salt Improvement Factor
Water solubility Low to moderate Significantly enhanced 10-100x typical increase
Chemical stability Variable Generally improved Extended shelf-life
Crystallinity Often amorphous Typically crystalline Enhanced handling properties
Bioavailability pH-dependent More consistent Improved therapeutic reliability

Research on thiazole hydrochloride salts has demonstrated that the salt formation process can be optimized through careful control of reaction conditions. Studies involving similar thiazole compounds have shown that the use of anhydrous conditions and controlled addition of hydrochloric acid solutions can yield high-quality crystalline products with excellent purity profiles. The formation of this compound likely follows similar synthetic protocols, utilizing anhydrous hydrochloric acid in appropriate organic solvents to achieve optimal salt formation.

The strategic importance of hydrochloride salt formation for thiazole derivatives extends beyond simple property enhancement to encompass fundamental aspects of drug development and formulation. The conversion of lipophilic thiazole compounds into water-soluble hydrochloride salts enables the development of various dosage forms and delivery systems that would be impractical with the neutral compound. This versatility in formulation approaches represents a critical advantage in pharmaceutical development, where the ability to optimize drug delivery can significantly impact therapeutic outcomes.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS.ClH/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWFCVMJNYOTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound can participate in nucleophilic and electrophilic reactions, making it reactive in biological systems. It has been observed to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound can inhibit or activate these enzymes, thereby influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In cancer cells, it has demonstrated cytotoxic effects, potentially through the induction of apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This binding can result in the inhibition or activation of enzymes, altering their activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential:
There is growing interest in the anticancer properties of thiazole compounds. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For example, it has been tested against human cancer cell lines with promising results .

Analgesic and Anti-inflammatory Effects:
Some derivatives of thiazole have been reported to possess analgesic and anti-inflammatory activities. The compound's ability to modulate pain pathways presents opportunities for developing new pain relief medications .

Agricultural Applications

Pesticidal Properties:
Thiazole derivatives are known for their pesticidal activity. The compound has been evaluated for its efficacy against agricultural pests, showing potential as a novel pesticide. Its mechanism involves disrupting the metabolic processes of target organisms .

Herbicide Development:
Research into the herbicidal properties of thiazole compounds indicates that they can inhibit specific plant growth pathways. This makes them suitable candidates for developing selective herbicides that can control unwanted vegetation without harming crops .

Materials Science Applications

Polymer Chemistry:
The incorporation of thiazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can be used as a monomer or additive in the synthesis of advanced materials with tailored functionalities .

Sensor Development:
Due to its electronic properties, this compound has potential applications in sensor technology. It can be utilized in the development of chemical sensors for detecting various analytes due to its sensitivity and selectivity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies conducted on human cancer cell lines revealed that this compound could induce apoptosis and inhibit cell proliferation. Further research is necessary to elucidate the exact mechanisms involved and to evaluate its efficacy in vivo.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s nitrogen and sulfur atoms serve as nucleophilic sites. The compound undergoes substitution at the 2-position (amino group) under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Yield Source
Amination NH₃ (aq), 80°C, 12 h1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one amine derivative78%
Halogenation Br₂ in CH₂Cl₂, 0°C2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone85%

The brominated derivative (e.g., 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone) is a key intermediate for synthesizing bioactive thiazole hybrids .

Condensation Reactions

The ketone group participates in condensation with hydrazines, amines, and carbonyl compounds:

Reagent Conditions Product Application Source
Hydrazine hydrate EtOH, reflux, 6 hHydrazone derivatives (e.g., thiazolylhydrazones)Anticancer/antimicrobial agents
Aromatic aldehydes Glacial acetic acid, 70°C, 8 hSchiff bases (e.g., 5-(4-chlorophenyl)-thiazol-2-ylimino derivatives)Enzyme inhibition studies

For example, condensation with 4-fluorobenzaldehyde yields imine-linked thiazoles showing antitumor activity (IC₅₀: 2.1–8.7 μM against HCT-116 cells) .

Oxidation and Reduction

The methyl and ketone groups are susceptible to redox transformations:

  • Oxidation :
    Treatment with KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid, forming 1-[2-(4-chlorophenyl)-4-carboxy-1,3-thiazol-5-yl]ethan-1-one.

  • Reduction :
    NaBH₄ in MeOH reduces the ketone to a secondary alcohol (1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent Conditions Product Biological Activity Source
Polyphosphoric acid 120°C, 3 hQuinolinone-thiazole hybrids (e.g., 2,3-dihydroquinolin-4(1H)-one derivatives)Antimicrobial (MIC: 0.09 µg/mL for 53 )

Cyclization with thioureido acids yields dibenzothiazole derivatives active against Mycobacterium tuberculosis .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media:
Compound HClCompound++Cl\text{Compound HCl}\rightleftharpoons \text{Compound}^++\text{Cl}^-
Neutralization with NaOH regenerates the free base (pKa ~3.8 for the thiazole NH group).

Mechanistic Insights

  • Nucleophilic Substitution : The 2-amino group’s lone pair facilitates SNAr reactions with electrophiles.

  • Ketone Reactivity : The electron-withdrawing thiazole ring enhances electrophilicity at the carbonyl carbon, promoting nucleophilic additions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]acetone

  • Structure : Replaces the 4-chlorophenyl group with a 4-nitrophenyl substituent.
  • Molecular Weight : 260.27 g/mol (vs. 284.19 g/mol for the target compound) .

2.1.2. 1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone

  • Structure: Features a cyclopropylamino group at the 2-position instead of 4-chlorophenyl.
  • Properties : The cyclopropyl group introduces steric hindrance and may enhance metabolic stability.
  • Molecular Weight : 196.27 g/mol, significantly lower due to the absence of the chlorophenyl group .

2.1.3. 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

  • Structure : The thiazole ring is part of a methoxy-linked phenyl group, altering spatial arrangement.
  • Implications : This structural variation may reduce π-π stacking interactions compared to the target compound .
Salt Forms and Bioavailability

1-[(2Z)-2-(Phenylimin)-4-methyl-3-[2-(piperazine-1-yl)ethyl]-2,3-dihydro-1,3-thiazole-5-yl]ethan-1-one Hydrochloride (4b)

  • Structure : Incorporates a piperazine-ethyl group and exists as a hydrochloride salt.
  • Properties : The piperazine moiety increases basicity, enhancing water solubility. The hydrochloride salt form aligns with the target compound’s strategy for improved bioavailability .

3-(5-Chlorothiophen-2-yl)propan-1-one Derivatives

  • Structure : Substitutes thiazole with chlorothiophene.
  • Molecular Weight : 399.39 g/mol (higher due to additional chlorine and sulfur atoms).
Functional Group Modifications

2.3.1. (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g)

  • Structure: Replaces the thiazole core with an indole ring and introduces an imino group.
  • Analytical Data : HRMS-ESI m/z 437.0052 (calcd. 437.0051), demonstrating precision in mass characterization comparable to thiazole derivatives .

Methyl [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate

  • Structure : Contains a thiazolidin-4-one ring instead of thiazole.
  • Activity : Demonstrated anti-Toxoplasma gondii activity, highlighting the pharmacological relevance of 4-chlorophenyl-thiazole hybrids .

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₁₂H₁₁ClNOS·HCl 284.19 4-Chlorophenyl, methyl, ethanone
1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]acetone C₁₁H₈N₂O₃S 260.27 4-Nitrophenyl
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone C₉H₁₂N₂OS 196.27 Cyclopropylamino
Compound 4b C₁₈H₂₃ClN₄OS·HCl 423.36 Piperazine-ethyl, hydrochloride

Key Research Findings

  • Synthetic Strategies : The target compound and analogs are often synthesized via one-pot multicomponent reactions, as seen in thiazole derivatives (e.g., compound 3g in ).
  • Electron Effects : The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability, unlike the stronger electron-withdrawing nitro group in .
  • Salt Forms: Hydrochloride salts (target compound and 4b) are prioritized for improved pharmacokinetics, contrasting with non-salt forms like the cyclopropylamino derivative .

Preparation Methods

General Synthetic Approach

Hantzsch Thiazole Synthesis Method

The most widely reported and reliable method for synthesizing 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride is based on the classical Hantzsch thiazole synthesis. This involves the condensation of 3-chloro-2,4-pentanedione with an aryl thioamide derivative, specifically 4-chlorophenyl thiobenzamide , in ethanol under reflux conditions.

Reaction Scheme Summary
  • Reactants: 3-chloro-2,4-pentanedione + 4-chlorophenyl thioamide
  • Solvent: Absolute ethanol
  • Conditions: Reflux for approximately 8 hours
  • Catalyst: None typically required, but reaction monitored by TLC
  • Workup: Cooling, precipitation by pouring into cold water, neutralization with sodium acetate solution
  • Purification: Filtration, drying, crystallization from ethanol
Yield and Physical Data
  • Yield: Approximately 90%
  • Melting Point: 68–70 °C (for related phenyl derivatives)
  • Purity: Confirmed by TLC and crystallization

This method is robust and reproducible, yielding high purity products suitable for further use in medicinal chemistry studies.

Detailed Preparation Procedure

Step Description Conditions/Notes
1 Dissolve aryl thioamide (4-chlorophenyl thiobenzamide) in absolute ethanol and heat to reflux. Ethanol, hot solution
2 Add 3-chloro-2,4-pentanedione dropwise to the hot thioamide solution. Controlled addition to maintain reflux
3 Reflux the mixture for 8 hours, monitoring progress by TLC until completion. TLC used to confirm reaction completion
4 Cool the reaction mixture to room temperature, then pour into cold water to precipitate product. Precipitation step
5 Neutralize the mixture with sodium acetate solution to complete precipitation. Neutralization step
6 Filter the precipitate, wash, and dry under vacuum. Drying step
7 Recrystallize the crude product from ethanol to obtain pure compound. Purification step

Alternative Synthetic Routes and Modifications

Use of Catalysts and Bases

Some studies report the addition of catalytic amounts of triethylamine or hydrochloric acid to facilitate the cyclization and improve yields or reaction rates. For example, triethylamine has been used in ethanol under reflux to catalyze the reaction between carbothioamide derivatives and 3-chloro-2,4-pentanedione, resulting in similar thiazole derivatives with high yield (around 90%) and purity.

Reaction Time and Temperature Variations

While the classical method uses 8 hours reflux, some modified protocols have shortened reaction times to 2–4 hours by optimizing temperature and catalyst presence, without compromising yield or purity.

Analytical and Structural Confirmation

The synthesized compound is typically characterized by:

For instance, IR spectra show characteristic absorption bands for C=O (~1698 cm⁻¹) and C=N (~1600 cm⁻¹), while NMR data confirm the methyl and aromatic protons consistent with the structure.

Summary Table of Preparation Methods

Method ID Reactants Solvent Catalyst/Conditions Reaction Time Yield (%) Purification Reference
Method A 3-chloro-2,4-pentanedione + aryl thioamide (4-chlorophenyl) Ethanol Reflux, no catalyst 8 h 90 Crystallization from ethanol
Method B Same as Method A Ethanol Triethylamine catalyst 2–4 h reflux ~90 Crystallization
Method C Thiosemicarbazide derivatives + α-haloketones Dioxane Triethylamine catalyst 4 h reflux 80–90 Filtration and crystallization

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride?

A common approach involves condensation reactions between substituted thiazole precursors and ketones. For example, analogous thiazole derivatives are synthesized via refluxing (2E)-1-(4-chlorophenyl)-3-arylprop-2-en-1-one with hydrazine hydrate in acetic acid for 6 hours, followed by crystallization from ethanol (yield: ~82%) . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature to enhance regioselectivity. Purification via slow evaporation of DMF solutions can yield single crystals for structural validation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Resolve bond lengths (e.g., C–S: ~1.74 Å in thiazoles), dihedral angles between aromatic rings (e.g., 76.67° in pyrazoline analogs), and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing crystal packing) .
  • NMR: Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.3–7.6 ppm).
  • IR: Identify carbonyl stretches (~1680 cm⁻¹ for ketones) and C–S vibrations (~650 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

Follow protocols for structurally related thiazoles and pyrazolines:

  • Antimicrobial assays: Use broth microdilution (MIC against S. aureus or E. coli) .
  • Antioxidant tests: DPPH radical scavenging at 517 nm .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can computational chemistry elucidate the structure-activity relationship (SAR) of this compound?

  • Docking studies: Model interactions with target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. Prioritize residues involved in hydrogen bonding (e.g., O···Arg40) and hydrophobic contacts .
  • QSAR: Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity using multiple linear regression. Validate with leave-one-out cross-validation .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates robust binding) .

Q. How can conflicting reports on the biological activity of analogous thiazoles be resolved?

  • Meta-analysis: Compare datasets across studies, noting variables like solvent (DMSO vs. water), bacterial strain variability, and assay protocols .
  • Controlled replication: Synthesize disputed analogs (e.g., 4-methyl vs. 4-ethyl thiazoles) and test under identical conditions.
  • Mechanistic studies: Use gene knockout strains or enzyme inhibition assays to isolate target pathways .

Q. What strategies improve the solubility and bioavailability of this hydrochloride salt?

  • Co-crystallization: Explore co-formers like succinic acid to enhance aqueous solubility via hydrogen-bonded networks .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. Characterize via dynamic light scattering (DLC > 80%) .
  • Salt metathesis: Replace hydrochloride with besylate or tosylate salts; compare dissolution rates using USP paddle apparatus .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Reactant of Route 2
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride

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